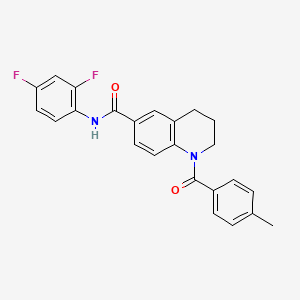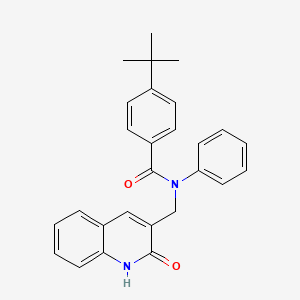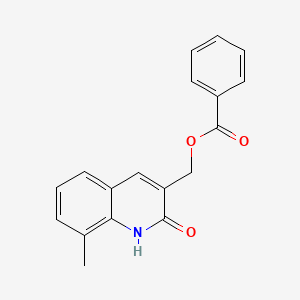
(2-hydroxy-8-methylquinolin-3-yl)methyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
The mechanism of action of (2-hydroxy-8-methylquinolin-3-yl)methyl benzoate is not fully understood. However, it has been suggested that the compound may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. The antimicrobial activity of the compound may be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and bacteria at low concentrations. The compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapy. Additionally, the compound has been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of (2-hydroxy-8-methylquinolin-3-yl)methyl benzoate is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Additionally, the compound has been shown to have low toxicity in vitro, suggesting that it may be safe for use in humans. However, one limitation of the compound is its relatively low solubility in water, which may make it difficult to administer in vivo.
未来方向
There are several future directions for research on (2-hydroxy-8-methylquinolin-3-yl)methyl benzoate. One area of interest is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Additionally, further research is needed to elucidate the compound's mechanism of action and to optimize its synthesis method. Finally, the compound's potential as a new class of antimicrobial agents could be explored further, particularly in the context of emerging antibiotic resistance.
合成方法
The synthesis of (2-hydroxy-8-methylquinolin-3-yl)methyl benzoate involves the reaction of 8-hydroxyquinoline-3-carboxylic acid with methanol and thionyl chloride. The resulting compound is then treated with sodium methoxide to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学研究应用
(2-hydroxy-8-methylquinolin-3-yl)methyl benzoate has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit antiproliferative activity against cancer cells, making it a potential candidate for cancer therapy. Additionally, the compound has been shown to have antimicrobial activity against a range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12-6-5-9-14-10-15(17(20)19-16(12)14)11-22-18(21)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAWRQMFTDTJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


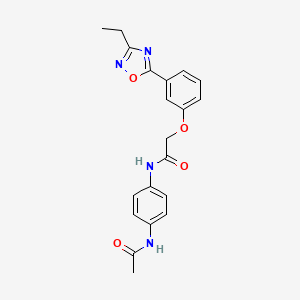
![4-ethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715395.png)

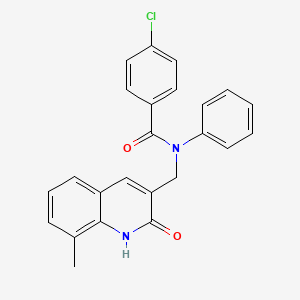

![ethyl 2-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenoxy)acetate](/img/structure/B7715416.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7715417.png)
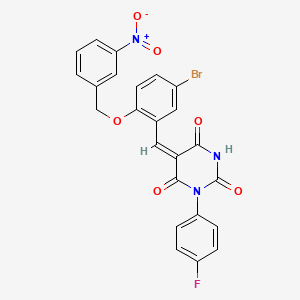
![5-oxo-N-(2-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715424.png)

